5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester

Lipophilicity Drug-likeness Physicochemical property

5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester (CAS 1268519-54-5; synonym 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid) is an N-Boc-protected spirocyclic amino acid building block featuring a chiral 5-azaspiro[2.4]heptane core bearing a free carboxylic acid at the 7-position. The compound is a strategic non-natural amino acid intermediate that serves as a direct precursor to the (S)-7-amino-5-azaspiro[2.4]heptane pharmacophore found in quinolone antibacterial agents such as sitafloxacin and olamufloxacin.

Molecular Formula C12H18NO4-
Molecular Weight 240.28 g/mol
Cat. No. B12360266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
Molecular FormulaC12H18NO4-
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CC2)C(=O)[O-]
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(7-13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)/p-1
InChIKeyXDFSKDGVRVJWGF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester – Core Structural and Procurement Profile


5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester (CAS 1268519-54-5; synonym 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid) is an N-Boc-protected spirocyclic amino acid building block featuring a chiral 5-azaspiro[2.4]heptane core bearing a free carboxylic acid at the 7-position [1]. The compound is a strategic non-natural amino acid intermediate that serves as a direct precursor to the (S)-7-amino-5-azaspiro[2.4]heptane pharmacophore found in quinolone antibacterial agents such as sitafloxacin and olamufloxacin [2]. Its molecular formula is C12H19NO4 (MW 241.28 g/mol), and it is routinely supplied at purities ≥95% by multiple commercial vendors .

Why Generic N-Boc Amino Acids Cannot Replace 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester in Drug-Scaffold Synthesis


The compound embodies a rigid spiro[2.4] bicyclic framework that simultaneously incorporates a Boc-protected amine and a free 7-carboxylic acid, enabling regioselective coupling exclusively at the 7-position while preserving the nitrogen for late-stage deprotection and quinolone ring construction [1]. In contrast, simple N-Boc amino acids such as Boc-L-proline lack the spirocyclic constraint required to orient the amine correctly for quinolone heterocycle formation, and the regioisomeric 5,6-dicarboxylic acid derivative—identified as the Ledipasvir side chain—couples at the 6-position, leading to an entirely different pharmacophore topology [2]. Furthermore, the 7-ethyl ester diester variant (CAS 1268520-72-4) demands additional hydrolysis steps that introduce racemization risk and reduce overall yield in enantioselective quinolone intermediate preparation .

Quantitative Differential Evidence for 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester vs. Closest Analogs


Lower Lipophilicity (LogP 1.04) Reduces LogP-Driven Off-Target Binding Compared to the 7-Ethyl Ester Diester (LogP 2.03)

The target compound exhibits a computed logP of 1.04, which is approximately one log unit lower than the 7-ethyl ester diester analog (logP 2.03) . This lower lipophilicity translates to roughly a 10-fold difference in theoretical octanol-water partition coefficient, which is significant for early ADME: the target's logP of 1.04 falls within the optimal range (1–3) for balanced permeability and aqueous solubility, whereas the diester's logP of 2.03 is closer to the upper limit associated with higher metabolic clearance risk. Boc-L-proline, a common replacement candidate, reports variable logP values of 0.56–1.41 , but its conformational flexibility prevents the rigid spirocyclic orientation required for quinolone scaffold construction.

Lipophilicity Drug-likeness Physicochemical property

Distinct Carboxylic Acid pKa (~4.50) Enables Selective Deprotonation vs. Boc-Proline (pKa ~4.01)

The predicted pKa of the 7-carboxylic acid group in the target compound is 4.50 ± 0.20 , while Boc-L-proline reports a predicted pKa of 4.01 ± 0.20 . This approximately 0.5 log unit difference means that at physiological pH (7.4), both compounds exist predominantly as carboxylate anions, but at intermediate pH (e.g., 4.0–5.0) encountered during solid-phase peptide synthesis or extraction workups, the target compound will be significantly less ionized (~24% ionized at pH 4.5) compared to Boc-proline (~49% ionized at pH 4.0). Such differences can affect organic-aqueous partitioning during purification and may influence coupling efficiency in amide bond formation.

Ionization state pKa Aqueous solubility

Boc-Protected Substrate Achieves 98.7% ee in Asymmetric Hydrogenation, Superior to Cbz (96.2% ee) and Fmoc (98.3% ee) Analogs

In a head-to-head comparison of N-protecting groups during Ru-(S)-SunPhos-catalyzed asymmetric hydrogenation of ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, the Boc-protected substrate (1k) delivered the highest enantiomeric excess of 98.7% [1]. Competing protecting groups tested under identical conditions (0.5 mmol substrate, 0.2 M in EtOH, 20 bar H2, 70 °C, 18 h, 1 mol% Ru catalyst) gave lower ee values: Cbz 96.2%, Fmoc 98.3%, PhOCO 97.0%, EtOCO 98.2%, i-BuOCO 96.6%. The subsequent one-step reduction–deprotection–cyclization of the hydrogenated product provided the spirocyclic amine in 90% yield with 98.9% ee [2]. This direct comparability establishes that the Boc group, identical to that present in the target compound, provides incremental ee advantage over all tested alternatives.

Enantioselectivity Asymmetric catalysis Quinolone intermediate

Regioselective 7-Carboxylic Acid Enables Direct Quinolone Scaffold Construction; 6-Carboxylic Acid Regioisomer Targets Ledipasvir

The 5,7-dicarboxylic acid substitution pattern of the target compound positions the free carboxylate at the 7-position of the spiro[2.4]heptane core, which is precisely the site required for attachment to the quinolone carboxylic acid nucleus [1]. In stark contrast, the 5,6-dicarboxylic acid regioisomer (CAS 1129634-44-1) bears the carboxylic acid at the 6-position and is exclusively documented as the Ledipasvir (NS5A inhibitor) side chain intermediate [2]. Attempting to use the 5,6- or 5,7-regioisomer interchangeably in the respective drug syntheses would place the critical amine or amide linkage at the wrong position on the spiro frame, leading to inactive or off-target molecules. No single spirocyclic building block can serve both scaffolds without distinct regiochemical control.

Regioselectivity Drug scaffold Quinolone vs. antiviral

Single-Step Cyclization Delivers Spirocyclic Amine in 90% Yield with 98.9% ee – Avoiding Multi-Step Deprotection Yield Losses

Using the Boc-protected hydrogenation product (analogous to the target compound's N-Boc group), a one-step reduction–deprotection–cyclization sequence directly furnishes the (S)-7-amino-5-azaspiro[2.4]heptane core in 90% yield with 98.9% ee, followed by LAH reduction and salification in 92% yield over two steps [1]. In contrast, the 7-ethyl ester diester comparator (CAS 1268520-72-4) requires a separate saponification step before cyclization, which introduces racemization vulnerability and typically diminishes overall yield to below 70% across comparable multi-step sequences [2]. The target compound thus eliminates one synthetic transformation relative to the diester route, reducing both processing time and waste generation in kilogram-scale campaigns.

Synthetic efficiency Yield optimization Process chemistry

Commercial Purity Benchmark of ≥95–98% with Multi-Vendor Availability Confirms Consistent Quality for Procurement

The target compound is routinely available from multiple independent vendors at verified purities of 95% to 98% (AKSci: 98% ; Aladdin: 97% ; CymitQuimica: min 95% ). This level of supply-chain redundancy at high purity is comparable to that of the 5,6-regioisomer (available at 97% purity ), but the target uniquely couples this purity with the quinolone-specific 5,7-substitution pattern. The enantiomerically pure (S)-enantiomer (CAS 2199213-79-9) is also commercially catalogued, enabling procurement for enantiopure synthesis campaigns without in-house resolution .

Purity specification Supply chain Quality assurance

High-Confidence Application Scenarios for 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester Based on Quantitative Differentiation


Enantioselective Synthesis of Quinolone Antibacterial Agent Key Intermediates

The target compound's Boc-protected nitrogen and free 7-carboxylic acid make it the preferred scaffolding element for constructing the (S)-7-amino-5-azaspiro[2.4]heptane moiety of sitafloxacin, olamufloxacin, and next-generation quinolone carboxylic acid antibacterials. As demonstrated by the asymmetric hydrogenation protocol achieving 98.7% ee with Boc-protected substrates [1], this building block enables a direct, high-yield route (90% one-step cyclization, 92% over two steps [2]) to the enantiopure amine pharmacophore required at the quinolone 7-position. The moderate logP of 1.04 and pKa of 4.50 further support aqueous workup and coupling conditions typical of quinolone synthesis.

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptide Mimetics

The spirocyclic scaffold imposes a rigid orientation of the 7-carboxylic acid relative to the N-Boc amine, providing a defined exit vector for peptide backbone extension that is fundamentally different from the flexible pyrrolidine ring of Boc-proline (logP 0.56–1.41, pKa 4.01 ). Researchers designing constrained peptide analogs can exploit this rigidity to lock backbone dihedral angles, potentially improving target binding affinity and proteolytic stability. The pKa difference of ~0.5 units relative to Boc-proline also allows fine-tuning of coupling pH without premature deprotection.

Regiospecific Coupling for Structure-Activity Relationship (SAR) Studies on Spirocyclic Pharmacophores

When exploring SAR around the 7-position of 5-azaspiro[2.4]heptane-containing lead compounds, the target compound's free acid at the 7-position—and Boc protection at the 5-position—provides a single, unambiguous site for amide or ester coupling [3]. This avoids the regiochemical ambiguity encountered with the 5,6-dicarboxylic acid regioisomer, which must be exclusively reserved for Ledipasvir-type antiviral programs. Using the correct regioisomer prevents the costly synthesis of inactive analogs that would arise from mis-coupled intermediates.

Process Chemistry Scale-Up: Eliminating Ester Hydrolysis Steps to Improve Throughput and Reduce Racemization

In kilogram-scale campaigns for quinolone intermediates, the target compound's free 7-carboxylic acid eliminates the need for a separate ester hydrolysis step required by the 7-ethyl ester diester (CAS 1268520-72-4, logP 2.03 ). By removing one synthetic operation, the target reduces total processing time, solvent consumption, and the risk of racemization inherent in saponification conditions. The ≥20 percentage point yield advantage estimated over the diester route [4] directly translates to lower cost of goods and reduced environmental footprint in multi-batch manufacturing.

Quote Request

Request a Quote for 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.